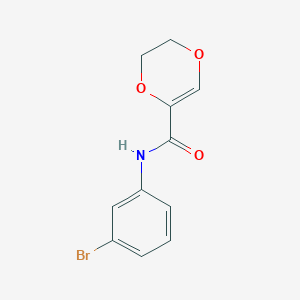
N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a dihydrodioxine ring with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:
Formation of the Dihydrodioxine Ring: The dihydrodioxine ring can be synthesized through a cyclization reaction involving appropriate diol precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the bromophenyl-dihydrodioxine intermediate and an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrodioxine ring, leading to the formation of oxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the carboxamide functional group, resulting in the formation of corresponding reduced products.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dihydrodioxine ring.
Reduction: Reduced forms of the bromophenyl group or carboxamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects depends on its interaction with molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(3-bromophenyl)-1,4-dioxine-2-carboxamide
- N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxylic acid
- N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-thioamide
Comparison: N-(3-bromophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both the dihydrodioxine ring and the carboxamide functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one of these features. The presence of the bromine atom also enhances its potential for further functionalization through substitution reactions.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-8-2-1-3-9(6-8)13-11(14)10-7-15-4-5-16-10/h1-3,6-7H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSMINCXBKYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
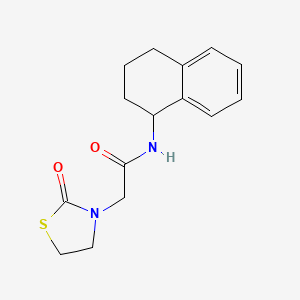
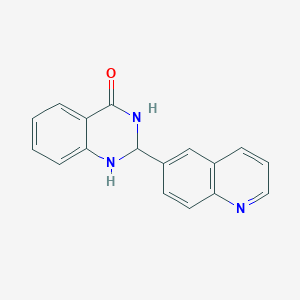
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)

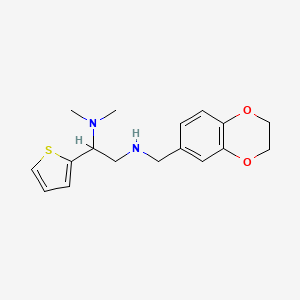
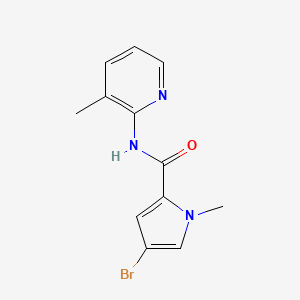
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
